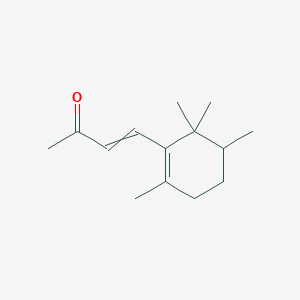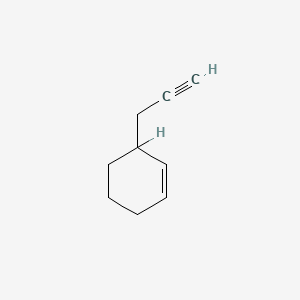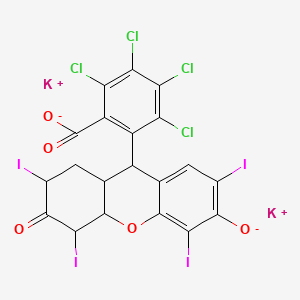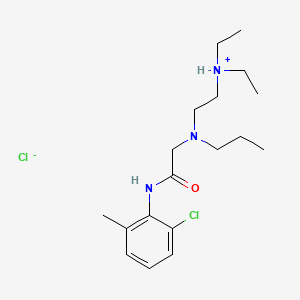
Indole, 2-(1,3-dithiolan-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 2-(1,3-dithiolan-2-YL)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 2-(1,3-dithiolan-2-YL)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific addition of the 1,3-dithiolan-2-yl group, a common approach involves the reaction of indole with 1,3-dithiolane in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Indole, 2-(1,3-dithiolan-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
Indole, 2-(1,3-dithiolan-2-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Indole, 2-(1,3-dithiolan-2-YL)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The 1,3-dithiolan-2-yl group may enhance its binding affinity and specificity, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dithiolan-2-yl)-1H-indole
- 3-(1,3-dithiolan-2-yl)-1H-indole
- 2-(1,3-dithiolan-2-yl)-4-methylfuran
Uniqueness
Indole, 2-(1,3-dithiolan-2-YL)- is unique due to the specific positioning of the 1,3-dithiolan-2-yl group, which can significantly alter its chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
101831-92-9 |
|---|---|
Fórmula molecular |
C11H11NS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C11H11NS2/c1-2-4-9-8(3-1)7-10(12-9)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |
Clave InChI |
FTENJHHISPVLSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)











